

Potential Research Applications of 4-Phenoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: **4-Phenoxyphenylacetonitrile**

Cat. No.: **B151008**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

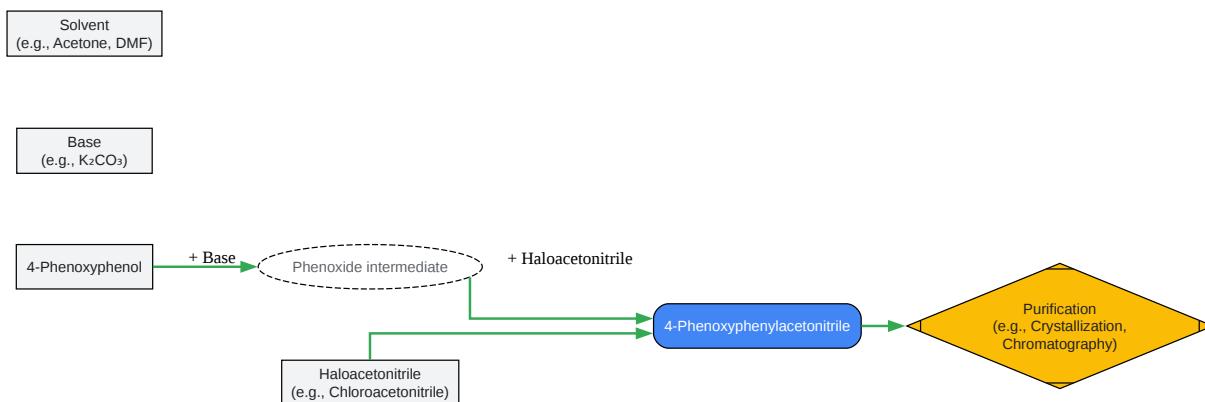
4-Phenoxyphenylacetonitrile is a nitrile-containing aromatic ether. While specific research on this compound is limited, its structural motifs—the phenoxyphenyl group and the acetonitrile moiety—are present in numerous biologically active molecules. This technical guide consolidates information on the synthesis and potential biological activities of **4-phenoxyphenylacetonitrile**, drawing insights from structurally related compounds. The aim is to provide a foundational resource for researchers interested in exploring its therapeutic potential. The information presented herein is largely based on analogous compounds and should be considered a starting point for further investigation.

Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO	PubChem
Molecular Weight	209.25 g/mol	PubChem
CAS Number	92163-15-0	ChemicalBook[1]
Boiling Point	155-160 °C (0.1 torr)	ChemicalBook[1]
Density	1.120 g/cm ³	ChemicalBook[1]

Synthesis

A plausible synthetic route for **4-phenoxyphenylacetonitrile** is the Williamson ether synthesis, a well-established method for forming ethers. This would involve the reaction of 4-hydroxyphenylacetonitrile with a suitable phenylating agent or the reaction of 4-phenoxyphenol with a cyanomethylating agent. A general synthetic workflow is depicted below.



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A generalized workflow for the synthesis of **4-phenoxyphenylacetonitrile**.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

This protocol is a general guideline based on the synthesis of similar phenoxyacetonitriles.

- Materials: 4-phenoxyphenol, chloroacetonitrile, potassium carbonate (K_2CO_3), acetone (anhydrous), and appropriate workup and purification solvents.

- Procedure: a. To a solution of 4-phenoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. c. Add chloroacetonitrile (1.2 eq) to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization or column chromatography to yield **4-phenoxyphenylacetonitrile**.

Potential Research Applications

Based on the biological activities of structurally similar compounds, **4-phenoxyphenylacetonitrile** could be investigated for the following applications:

Anticancer Activity

Derivatives of phenoxyphenyl and phenylacetonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), a phenoxyphenol, has been shown to induce antiproliferative effects and apoptosis in human lung cancer cells.^{[2][3]} Similarly, various synthetic derivatives have shown cytotoxicity against breast cancer cell lines.^[4]

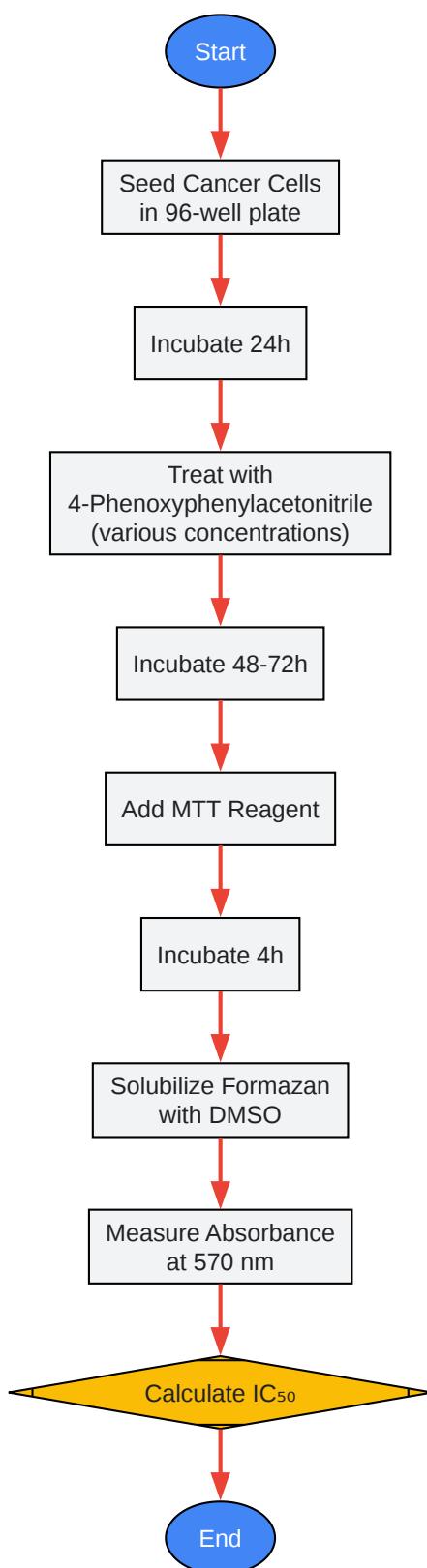
Table 1: Cytotoxicity of Structurally Related Compounds

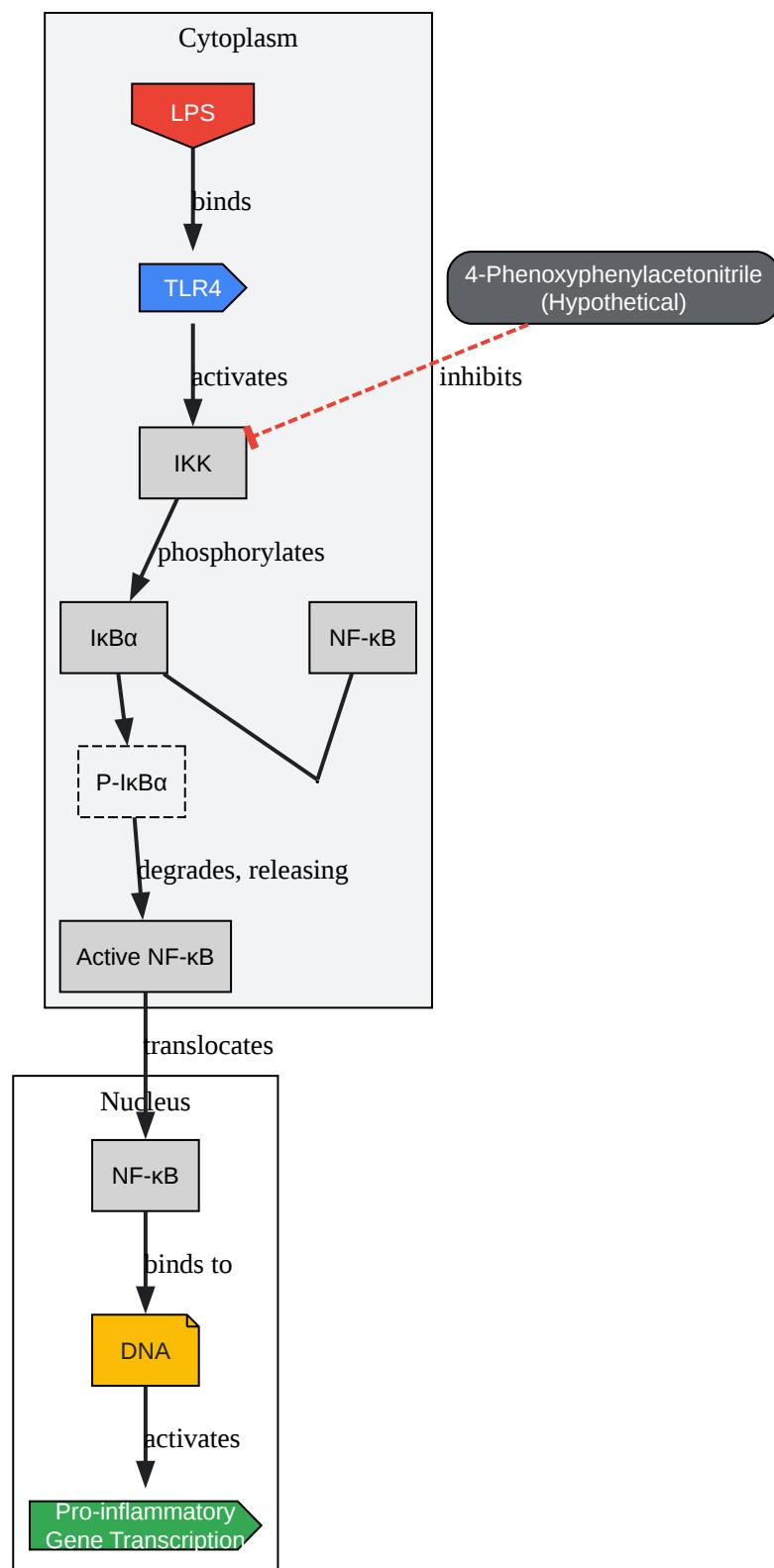
Compound Class	Cancer Cell Line	IC ₅₀ (µM)	Reference
4-Phenoxy- pyridine/pyrimidine derivatives	A549 (Lung)	2.16 ± 0.19	[5]
MCF-7 (Breast)	9.13 ± 0.65	[5]	
HepG2 (Liver)	20.15 ± 2.64	[5]	
9-Phenoxyacridine derivatives	Rat Peritoneal Mast Cells	4.7 - 13.5	[6]
2-(Substituted phenoxy) acetamide derivatives	MCF-7 (Breast)	Not specified	[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of **4-phenoxyphenylacetonitrile** (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.





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